molecular formula C6F4O2 B170508 3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione CAS No. 1423-12-7

3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione

Cat. No.: B170508
CAS No.: 1423-12-7
M. Wt: 180.06 g/mol
InChI Key: KBZDJUHYRBFGDL-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione is an organic compound . It is a strong oxidizing agent and can be used to oxidize electrophilic compounds, alcohols, phenols, etc .


Synthesis Analysis

The synthesis of this compound is usually carried out at high temperature and high pressure, and hydrogen fluoride is often used as a catalyst . A study has shown that a novel ladder-structured polymer could be synthesized through a simple two-step polymerization .


Molecular Structure Analysis

The molecular formula of this compound is C6F4O2 . It contains total 14 bond(s); 12 non-H bond(s), 4 multiple bond(s), 4 double bond(s), 1 six-membered ring(s) .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been used in the synthesis of lithium salts . More detailed information about its chemical reactions can be found in the referenced papers .


Physical and Chemical Properties Analysis

The compound has a molar mass of 180.06, a density of 1.6138 (estimate), a melting point of 183-186 °C (subl.) (lit.), a boiling point of 133.1±40.0 °C (Predicted), and a refractive index of 1.409 .

Safety and Hazards

3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione has a certain toxicity and should be handled with care. It should be stored in a sealed container, away from fire and oxidizing agents .

Properties

IUPAC Name

3,4,5,6-tetrafluorocyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZDJUHYRBFGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=O)C(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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